molecular formula C7H15NO B12998314 3-(Isopropylamino)cyclobutan-1-ol

3-(Isopropylamino)cyclobutan-1-ol

Cat. No.: B12998314
M. Wt: 129.20 g/mol
InChI Key: SITCAALADAJMEB-UHFFFAOYSA-N
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Description

3-(Isopropylamino)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an isopropylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with isopropylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as toluene and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylamino)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(Isopropylamino)cyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isopropylamino)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isopropylamino)cyclobutan-1-ol is unique due to the presence of both the isopropylamino group and the cyclobutane ring, which confer distinct structural and functional properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(propan-2-ylamino)cyclobutan-1-ol

InChI

InChI=1S/C7H15NO/c1-5(2)8-6-3-7(9)4-6/h5-9H,3-4H2,1-2H3

InChI Key

SITCAALADAJMEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CC(C1)O

Origin of Product

United States

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